4-(4,5-Dihydrothiophen-3-yl)morpholine
Description
4-(4,5-Dihydrothiophen-3-yl)morpholine is a heterocyclic compound featuring a dihydrothiophene ring fused with a morpholine moiety. Key structural features include:
- Dihydrothiophene core: A five-membered sulfur-containing ring with partial unsaturation.
- Morpholine substituent: A six-membered oxygen- and nitrogen-containing heterocycle attached to the dihydrothiophene ring.
- Conformational rigidity: The dihydrothiophene ring and morpholine group adopt near-orthogonal orientations, as observed in analogs (dihedral angle ~87–93°) .
Properties
CAS No. |
1006-75-3 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-(2,3-dihydrothiophen-4-yl)morpholine |
InChI |
InChI=1S/C8H13NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h7H,1-6H2 |
InChI Key |
KYBHNMOGZOIJMK-UHFFFAOYSA-N |
SMILES |
C1CSC=C1N2CCOCC2 |
Canonical SMILES |
C1CSC=C1N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Structural Differences :
- Contains additional electron-withdrawing groups (carbonyl and cyano) at positions 3 and 4 of the dihydrothiophene ring.
- The morpholine substituent is attached to position 2 of the dihydrothiophene core.
Synthesis: Synthesized via acid-mediated cleavage of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate, yielding a planar dihydrothiophene ring orthogonal to the morpholine group .
Key Data :
| Property | Value/Description | Reference |
|---|---|---|
| Dihedral angle (ring/morpholine) | 87.2–92.8° | |
| Yield | 58% | |
| Crystallinity | Single crystals obtained via EtOAc/hexane |
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
Structural Differences :
- Replaces the dihydrothiophene core with a thiazole ring.
- Features a dibromoimidazole substituent instead of sulfur-based heterocycles.
Key Data :
| Property | Value/Description | Reference |
|---|---|---|
| Biological target | AR-V7 splice variant | |
| Synthesis discrepancy | NMR spectral mismatch due to bromine position |
Mannich Bases (1-(Morpholine-4-yl-methyl)-3-alkyl-4,5-dihydrotriazol-5-ones)
Structural Differences :
- Dihydrothiophene replaced with a triazolone core.
- Morpholine linked via a methylene bridge rather than direct fusion.
Key Data :
| Property | Value/Description | Reference |
|---|---|---|
| Antioxidant assays | IC₅₀ values: 12–45 μM (DPPH scavenging) | |
| Antimicrobial screening | Moderate activity against S. aureus |
Structural and Functional Insights
Electronic Effects
Conformational Stability
- Orthogonal orientation between the dihydrothiophene ring and morpholine group in analogs suggests steric hindrance, which may influence binding to biological targets .
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